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Dichlorocopper;hydroxide

Cat. No.: B14661722
CAS No.: 51198-11-9
M. Wt: 151.46 g/mol
InChI Key: VWYGTDAUKWEPCZ-UHFFFAOYSA-K
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Description

Overview of Mixed-Ligand Copper(II) Coordination Compounds

Mixed-ligand copper(II) coordination compounds are complexes that feature a central copper(II) ion bonded to more than one type of ligand. These complexes are of great interest in coordination chemistry due to the diverse stereochemistry and properties they can exhibit. mdpi.com The formation of mixed-ligand complexes, such as those containing two different bidentate ligands, has been extensively studied. rsc.org The stability and structure of these compounds are influenced by factors like the nature of the ligands and the coordination geometry of the copper(II) ion. rsc.orgrsc.org The study of these complexes is crucial for the development of new materials with specific chemical and physical characteristics. researchgate.net

Significance of Copper(II) Chloride-Hydroxide Entities in Chemical Research

Copper(II) chloride-hydroxide compounds, specifically dicopper chloride trihydroxide, hold considerable significance in various fields of chemical research. These compounds are not only of interest for their structural diversity but also for their practical applications.

In catalysis , dicopper chloride trihydroxide has been investigated for its role in organic synthesis. For instance, it has been shown to be an effective catalyst for the chlorination of ethylene (B1197577). wikipedia.org The different mineral forms, atacamite and paratacamite, have been identified as the active species in supported copper(II) chloride catalyst systems used for the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate. wikipedia.org

As a pigment , basic copper chloride has a long history of use. It has been employed as a coloring agent in wall paintings, for the illumination of manuscripts, and even in cosmetics by ancient Egyptians. wikipedia.orgmfa.org Its stability and green hue have made it a valuable pigment throughout history.

In materials science , the synthesis and characterization of dicopper chloride trihydroxide are important for understanding the corrosion processes of copper and its alloys. wikipedia.org The formation of these compounds is often observed on the surface of copper objects exposed to chloride-containing environments. wikipedia.org

Furthermore, these compounds are used in agriculture as fungicides. herts.ac.ukatamanchemicals.com The controlled production of specific polymorphs of dicopper chloride trihydroxide is crucial for creating effective and stable agricultural products. wikipedia.org

Historical Context of Dicopper Chloride Trihydroxide Research and Related Systems

The study of dicopper chloride trihydroxide is intrinsically linked to the mineral forms in which it occurs. The four known polymorphs are atacamite, paratacamite, botallackite, and clinoatacamite. wikipedia.orglovepotioncrystals.comwikipedia.org

Atacamite , an orthorhombic mineral, was first identified in the Atacama Desert of Chile, from which it derives its name. lovepotioncrystals.comacharyaganesh.shopcrystal-life.com It is a secondary mineral formed in the oxidized zones of copper deposits, particularly in arid and saline environments. lovepotioncrystals.commineralexpert.org

Paratacamite , a trigonal mineral, was named for its relationship to atacamite. mindat.org It often contains essential zinc, which distinguishes it from being a true polymorph of atacamite. mindat.org

Botallackite , a monoclinic mineral, was first described in 1865 at the Botallack Mine in Cornwall, England. wikipedia.orgmindat.org It typically forms in copper deposits that have been exposed to weathering and saltwater. wikipedia.org

Clinoatacamite , another monoclinic polymorph, was named for its crystal system and its relationship to atacamite. mindat.org It was first identified at the Chuquicamata Mine in Chile. mineralexpert.orgmindat.org

The investigation into these minerals has been crucial for understanding the conditions under which dicopper chloride trihydroxide forms and the stability of its different crystalline structures. Research has focused on their synthesis, crystal structure determination, and the factors that influence the formation of one polymorph over another. researchgate.net For example, it has been found that the presence of cations like zinc or nickel can stabilize the paratacamite structure. researchgate.net

Properties of Dicopper Chloride Trihydroxide Polymorphs

The different mineral forms of dicopper chloride trihydroxide exhibit distinct physical and crystallographic properties.

PropertyAtacamiteParatacamiteBotallackiteClinoatacamite
Chemical Formula Cu₂(OH)₃ClCu₃(Cu,Zn)(OH)₆Cl₂Cu₂(OH)₃ClCu₂(OH)₃Cl
Crystal System OrthorhombicTrigonalMonoclinicMonoclinic
Color Blue-green, emerald green, blackish-greenGreen to greenish-blackMountain-green, bluish green to greenGreen to dark greenish-black, greenish-blue
Luster Adamantine to vitreousVitreous-Adamantine, Vitreous
Hardness (Mohs) 3.0-3.53Soft3
Specific Gravity 3.745-3.7783.72-3.743.63.77 (Calculated)
Cleavage Perfect in {010}, fair in {101}Good on {1011}Distinct/GoodPerfect on {012}

Data sourced from multiple references. wikipedia.orgacharyaganesh.shopmineralexpert.orgmindat.orgmindat.orgmindat.orgwebmineral.comhandbookofmineralogy.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2CuHO- B14661722 Dichlorocopper;hydroxide CAS No. 51198-11-9

Properties

CAS No.

51198-11-9

Molecular Formula

Cl2CuHO-

Molecular Weight

151.46 g/mol

IUPAC Name

dichlorocopper;hydroxide

InChI

InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-3

InChI Key

VWYGTDAUKWEPCZ-UHFFFAOYSA-K

Canonical SMILES

[OH-].Cl[Cu]Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Mixed Copper Ii Chloride Hydroxide Compounds

Controlled Precipitation Techniques

Controlled precipitation is a primary method for synthesizing copper(II) chloride-hydroxide compounds. This approach relies on the careful manipulation of chemical reactions in an aqueous solution to induce the precipitation of the desired solid phase. The precise control over parameters such as reactant concentration, pH, and temperature is critical for determining the stoichiometry and crystalline form of the final product.

Hydrolysis-Driven Synthesis from Copper(II) Chloride Precursors

The synthesis of Cu₂(OH)₃Cl can be achieved through the partial hydrolysis of an aqueous solution of copper(II) chloride (CuCl₂). researchgate.net When a solution of CuCl₂ is treated with a base, such as sodium hydroxide (B78521) (NaOH), a controlled increase in pH induces the hydrolysis of the hydrated copper ions ([Cu(H₂O)₆]²⁺). guidechem.comquora.com This process leads to the formation and precipitation of the dicopper chloride trihydroxide compound. researchgate.net

The fundamental reaction involves the neutralization of the acidic copper chloride solution. guidechem.com The hydrated Cu²⁺ ion reacts with water in a hydrolysis equilibrium, producing H⁺ ions and making the initial solution slightly acidic. quora.com The addition of a base consumes these H⁺ ions, shifting the equilibrium to favor the formation of hydroxylated copper species, which then combine with chloride ions to precipitate as Cu₂(OH)₃Cl. Reproducible syntheses of the different polymorphs have been developed where careful control over the addition of the base and reaction time is essential. rruff.inforruff.info In many precipitation syntheses, the metastable botallackite phase crystallizes first and acts as a key intermediate, which subsequently recrystallizes into the more stable atacamite or paratacamite polymorphs depending on the specific conditions. rruff.inforruff.infosemanticscholar.org

Influence of pH and Reaction Conditions on Product Stoichiometry and Formation

The stoichiometry and polymorphic identity of the precipitated Cu₂(OH)₃Cl are profoundly influenced by the reaction conditions, particularly pH, temperature, and reactant concentrations. rruff.inforruff.info The interplay between these parameters dictates the relative rates of nucleation and growth for each polymorph, determining the final product composition. rruff.info

Influence of Reactant Concentration: The concentration of copper(II) chloride in the aqueous solution directly impacts which polymorph is formed.

Paratacamite is the exclusive product at low CuCl₂ concentrations (e.g., below 0.020 F). rruff.infogeoscienceworld.org

Atacamite formation is favored at intermediate to higher CuCl₂ concentrations (e.g., between 0.050 F and 2.00 F), where it often precipitates as a mixture with paratacamite. rruff.inforruff.info The nucleation of atacamite appears to be favored by the presence of the CuCl⁺ complex in the solution at these higher concentrations. rruff.infogeoscienceworld.org

Influence of Temperature and Time: While temperature variation does not typically alter the final stable phase formed, it significantly accelerates the rate of recrystallization. rruff.info For instance, the transformation of the initial botallackite precipitate to atacamite or paratacamite occurs more rapidly at higher temperatures. rruff.info The duration of the reaction is also crucial, as the initially formed metastable phases require sufficient time to convert to more thermodynamically stable forms. rruff.inforruff.info

Table 1: Influence of CuCl₂ Concentration on Polymorph Formation
CuCl₂ ConcentrationPredominant Polymorph(s) FormedReference
Low (< 0.025 F)Paratacamite rruff.info
Intermediate (~0.1 M)Atacamite (major product) rruff.info
High (0.050 F - 2.00 F)Mixture of Atacamite and Paratacamite rruff.info

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods provide an alternative route for synthesizing crystalline copper(II) chloride-hydroxide compounds. These techniques involve carrying out the synthesis in a sealed vessel, such as a Teflon-lined stainless steel autoclave, under elevated temperature and pressure. proquest.com This environment facilitates the crystallization of materials that may be difficult to obtain under ambient conditions.

A common hydrothermal approach involves reacting an aqueous solution of copper(II) chloride (CuCl₂·2H₂O) with a hydrolysis agent like urea (CO(NH₂)₂). proquest.com When heated, urea decomposes to produce ammonia (B1221849) and carbon dioxide, which gradually increases the pH of the solution, leading to the controlled precipitation of Cu₂(OH)₃Cl. proquest.com This method has been successfully used to fabricate uniform, octahedral microcrystals of atacamite without the need for any organic structure-directing agents. proquest.com

Similarly, botallackite (α-Cu₂(OH)₃Cl) nanoflakes with high purity and crystallinity have been synthesized via a template-free hydrothermal strategy. acs.org Hydrothermal crystallization has also been employed to prepare γ-Cu₂(OH)₃Cl, which has shown effectiveness as a catalyst. researchgate.net These methods highlight a practical strategy for producing various polymorphs of Cu₂(OH)₃Cl as well as other copper-based nanomaterials like Cu(OH)₂ and CuO. researchgate.net

Table 2: Example of Hydrothermal Synthesis Conditions for Atacamite
ParameterConditionReference
PrecursorsCopper(II) chloride (CuCl₂·2H₂O), Urea (CO(NH₂)₂) proquest.com
SolventWater proquest.com
Temperature110 °C proquest.com
Time12 hours proquest.com
Resulting ProductOctahedral Atacamite (Cu₂(OH)₃Cl) microcrystals proquest.com

Systematic Optimization of Reaction Parameters

To achieve high yield, purity, and control over the desired morphology and crystal phase of copper(II) chloride-hydroxide compounds, a systematic optimization of reaction parameters is essential. This involves methodical experimental design and advanced monitoring techniques to understand the influence of various factors and their interactions.

Factorial Design Experiments in Synthetic Pathways

Factorial design is a powerful statistical methodology for optimizing synthetic processes by simultaneously investigating the effects of multiple parameters and their interactions. A full factorial experimental design was used to optimize the synthesis of copper(II) oxide (CuO) nanoparticles from a copper chloride (CuCl₂) precursor, demonstrating a methodology directly applicable to the synthesis of copper(II) chloride-hydroxide. researchgate.net In this approach, key parameters such as the synthesis method (e.g., precipitation), calcination temperature, and maturation time are varied at different levels. researchgate.net

By analyzing the results, a mathematical model can be established that correlates the synthesis parameters with the final product characteristics, such as particle size. researchgate.net This predictive model allows for the identification of the optimal conditions to produce a material with desired properties. For example, in the synthesis of CuO from CuCl₂, the combination of the precipitation method and a specific calcination temperature yielded the smallest nanoparticles. researchgate.net Applying a similar factorial design approach to the synthesis of Cu₂(OH)₃Cl would enable a systematic optimization of variables like pH, temperature, precursor concentration, and aging time to selectively target the formation of atacamite, paratacamite, or botallackite with controlled morphology.

Monitoring Reaction Progress via Spectroscopic Techniques

Spectroscopic techniques are invaluable tools for characterizing the products and monitoring the progress of the synthesis of copper(II) chloride-hydroxide compounds. Techniques such as Raman and infrared (IR) spectroscopy can unambiguously identify the different polymorphs based on their unique vibrational modes. rruff.infouakron.edu

Infrared (IR) Spectroscopy: The different polymorphs of Cu₂(OH)₃Cl exhibit distinct IR absorption spectra. Botallackite, for example, is easily identified by characteristic absorptions at 3518 cm⁻¹ and 702 cm⁻¹, which are well-separated from the modes observed for atacamite and paratacamite. rruff.info This allows for the tracking of the conversion of the initial botallackite phase to other polymorphs during the reaction. rruff.info

Raman Spectroscopy: This technique is highly effective for in-situ identification of corrosion products, including the various polymorphs of copper hydroxychloride. uakron.edu The Raman spectra show characteristic differences, particularly in the OH stretching and deformation regions, which can be used to distinguish between the minerals. schweizerbart.de

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used to study the speciation of copper-chloride complexes in the aqueous solution during synthesis. tul.cz It has also been proposed as a method to monitor the hydrolysis reaction of CuCl₂, particularly to detect the formation of molecular chlorine from potential side reactions. iaea.org

By using these spectroscopic methods, researchers can gain real-time or quasi-real-time insights into the reaction pathway, phase transformations, and the formation of intermediates, enabling precise control and optimization of the synthetic process. iaea.orgschweizerbart.de

Purification and Isolation Methodologies

The purification and isolation of mixed copper(II) chloride-hydroxide compounds, such as the various polymorphs of dichlorocopper;hydroxide (Cu₂(OH)₃Cl), are critical steps to ensure the material's suitability for its intended applications. The primary methods employed involve the removal of soluble impurities from the solid product, which is typically formed as a precipitate from an aqueous solution.

Initial purification steps usually involve separating the solid precipitate from the reaction mixture. This is commonly achieved through filtration. Following filtration, the collected solid is washed to eliminate any remaining soluble salts, such as sodium chloride (NaCl), that may have formed as byproducts during the synthesis. theasengineers.com The washing is typically performed with water. theasengineers.com The final steps in isolating the purified compound are drying to remove excess moisture, resulting in a stable powder. theasengineers.com

Recrystallization Techniques for Material Purity

Recrystallization is a purification technique used to refine the crystalline structure and enhance the purity of solid materials. In the context of mixed copper(II) chloride-hydroxide compounds, recrystallization can also involve the transformation between different polymorphic forms. The three main polymorphs of this compound are atacamite, paratacamite, and botallackite. researchgate.net

Research has shown that botallackite is often a key intermediate that crystallizes first under many conditions. researchgate.net The subsequent recrystallization of this less stable polymorph to the more stable atacamite or paratacamite is dependent on the specific conditions of the reaction medium, such as pH and temperature. researchgate.net This transformation process itself acts as a purification step, as the atoms of the less stable polymorph dissolve into the solution and then deposit onto the growing crystals of the more stable form, leaving impurities behind in the solvent.

The choice of solvent is a critical parameter in recrystallization. While water is the most common medium for the synthesis and initial washing of basic copper chlorides, other solvents can be considered for recrystallization to remove specific impurities. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Key parameters influencing the recrystallization of mixed copper(II) chloride-hydroxide compounds include:

Solvent Selection: The polarity and composition of the solvent system can influence the solubility of the different polymorphs and impurities.

Temperature Gradient: A controlled cooling process allows for the slow formation of well-defined crystals, which tends to exclude impurities from the crystal lattice.

pH of the Medium: The pH of the solution can affect the stability of the different polymorphs and thus drive the recrystallization from a metastable form to a more stable one. mdpi.com

Table 1: Polymorphs of this compound and Recrystallization Tendencies

PolymorphRelative StabilityRecrystallization Pathway
BotallackiteLeast StableOften crystallizes first and can recrystallize into atacamite or paratacamite depending on the reaction medium. researchgate.net
AtacamiteMore StableCan be formed through the recrystallization of botallackite. researchgate.net
ParatacamiteMost StableCan be formed through the recrystallization of botallackite and is considered the thermodynamically stable phase at ambient temperatures. researchgate.net

Formation of Copper(II) Chloride from Basic Copper Precursors

Copper(II) chloride (CuCl₂) can be readily synthesized from various basic copper precursors, including mixed copper(II) chloride-hydroxide compounds (generically, copper oxychloride), copper(II) hydroxide (Cu(OH)₂), and copper(II) oxide (CuO). The fundamental principle of these synthetic routes is the reaction of the basic copper compound with hydrochloric acid (HCl).

The reaction of copper(II) hydroxide with hydrochloric acid is a classic acid-base neutralization reaction, yielding copper(II) chloride and water. Similarly, copper(II) oxide, a basic oxide, reacts with hydrochloric acid to form the same products. uni-hohenheim.desciencemadness.org

The general chemical equations for these reactions are as follows:

From Copper(II) Hydroxide: Cu(OH)₂(s) + 2HCl(aq) → CuCl₂(aq) + 2H₂O(l) sciencemadness.org

From Copper(II) Oxide: CuO(s) + 2HCl(aq) → CuCl₂(aq) + H₂O(l) rochester.edumdpi.com

When using a mixed copper(II) chloride-hydroxide, such as this compound (represented by the formula Cu₂(OH)₃Cl), the hydroxide component reacts with hydrochloric acid to form additional copper(II) chloride and water. This process is of industrial interest as copper oxychloride can be sourced from copper ores or synthesized. By treating copper(II) oxychloride with aqueous hydrochloric acid, a solution of copper(II) chloride is directly obtained.

A generalized reaction for the conversion of a basic copper chloride to copper(II) chloride is:

Cu₂(OH)₃Cl(s) + 3HCl(aq) → 2CuCl₂(aq) + 3H₂O(l)

Following the reaction, the resulting aqueous solution of copper(II) chloride can be purified by crystallization. rochester.edu This typically involves heating the solution to increase the concentration and then allowing it to cool, which causes the copper(II) chloride to crystallize, often as the dihydrate (CuCl₂·2H₂O).

Table 2: Summary of Reactions for the Formation of Copper(II) Chloride

Basic Copper PrecursorChemical FormulaReactantProduct(s)
Copper(II) HydroxideCu(OH)₂Hydrochloric Acid (HCl)Copper(II) Chloride (CuCl₂), Water (H₂O) sciencemadness.org
Copper(II) OxideCuOHydrochloric Acid (HCl)Copper(II) Chloride (CuCl₂), Water (H₂O) uni-hohenheim.derochester.edu
This compoundCu₂(OH)₃ClHydrochloric Acid (HCl)Copper(II) Chloride (CuCl₂), Water (H₂O)

Advanced Structural Elucidation and Crystallography of Dichlorocopper Ii Hydroxide Coordination Environments

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been fundamental in determining the detailed crystal structures of the various polymorphs of dicopper chloride trihydroxide.

Through SCXRD, each polymorph of Cu₂(OH)₃Cl has been assigned to a specific crystal system and space group, which mathematically describes the symmetry of the atomic arrangement.

Atacamite , the most common polymorph, crystallizes in the orthorhombic system. wikipedia.orgwordpress.com Its space group is consistently identified as Pnma (No. 62). wikipedia.orgwordpress.commindat.org

Botallackite is monoclinic, belonging to the space group P2₁/m. mindat.orgarizona.eduwikipedia.org

Paratacamite possesses a rhombohedral (trigonal) crystal structure with the space group R3̅. iucr.orgmindat.org

Clinoatacamite , as its name suggests, is also monoclinic. arizona.eduwikipedia.org

These different crystal systems and space groups are a direct consequence of the varied ways the copper coordination polyhedra are linked together.

Table 1: Crystal System and Space Group of Dichlorocopper(II)-Hydroxide Polymorphs
PolymorphCrystal SystemSpace Group
AtacamiteOrthorhombicPnma
BotallackiteMonoclinicP2₁/m
ParatacamiteRhombohedralR3̅
ClinoatacamiteMonoclinicP2₁/n

The unit cell is the fundamental repeating unit of a crystal structure. SCXRD precisely measures the dimensions of this cell, known as lattice parameters (a, b, c) and the angles between them (α, β, γ). These constants are unique fingerprints for each polymorph.

For atacamite , the orthorhombic unit cell parameters have been reported as approximately a = 6.030 Å, b = 9.120 Å, and c = 6.865 Å. arizona.edumindat.org In the monoclinic structure of botallackite , the lattice constants are around a = 5.717 Å, b = 6.126 Å, c = 5.636 Å, with a non-90° angle of β ≈ 93.07°. mindat.orgwikipedia.orgParatacamite's rhombohedral cell is described by hexagonal axes with a ≈ 13.654 Å and c ≈ 14.041 Å. iucr.orgmindat.org

Table 2: Unit Cell Parameters for Dichlorocopper(II)-Hydroxide Polymorphs
Polymorpha (Å)b (Å)c (Å)β (°)
Atacamite6.030(2)9.120(2)6.865(2)90
Botallackite5.7176.1265.63693.07
Paratacamite13.654(5)13.654(5)14.041(6)90 (α), 120 (γ)

Note: Paratacamite is presented here using its hexagonal cell representation.

The copper(II) ion (Cu²⁺), with its d⁹ electron configuration, typically exhibits coordination geometries that deviate from perfect octahedral symmetry. bris.ac.uklandsurvival.com In the polymorphs of dicopper chloride trihydroxide, the copper centers are consistently found in distorted octahedral environments. arizona.eduwikipedia.org

In atacamite , there are two distinct copper sites, both displaying a characteristically distorted octahedral geometry where each copper atom is coordinated to hydroxide (B78521) (OH⁻) and chloride (Cl⁻) ions. wikipedia.orgiucr.org Similarly, botallackite features two types of copper coordination polyhedra: [Cu(OH)₄Cl₂] and [Cu(OH)₅Cl], both of which are distorted octahedra. arizona.educambridge.org The structure of paratacamite is more complex, with three different types of copper coordination environments. While most copper atoms exhibit the expected distorted (4+2) configuration, some show axially compressed (2+4) octahedral geometry, and a small fraction are in a regular octahedral [Cu(OH)₆] arrangement. iucr.orgwikipedia.org This variability in coordination geometry within a single crystal structure is a notable feature of paratacamite.

Detailed analysis of bond lengths from SCXRD data reveals the extent of the distortion in the copper coordination spheres. The distorted octahedra are characterized by having four shorter, typically equatorial, bonds and two longer, axial, bonds.

In atacamite , the four nearest neighbors to the copper atoms are hydroxide groups, with Cu-O(H) bond lengths averaging 2.01 Å. iucr.org The longer, axial bonds are formed with either two chloride ions (Cu-Cl distance of 2.76 Å) or one chloride ion (Cu-Cl at 2.75 Å) and one hydroxide ion (Cu-OH at 2.36 Å). iucr.org For botallackite , the structure also consists of short equatorial bonds and elongated axial bonds. arizona.edu The stretched Cu-Cl distances in these compounds generally range from 2.65 to 3.05 Å. iucr.org

Table 3: Selected Interatomic Distances in Atacamite
BondBond Length (Å)Coordination Type
Cu-OH (short)~2.01Equatorial
Cu-OH (long)2.36Axial
Cu-Cl (long)2.75 - 2.76Axial

The distortion typically takes the form of an elongation along one axis (the z-axis), resulting in a "4+2" coordination pattern with four short equatorial bonds and two long axial bonds. arizona.edu This is precisely the geometry observed for the majority of copper centers in atacamite and its polymorphs, confirming the central role of the Jahn-Teller effect in the crystal chemistry of these compounds. arizona.eduwikipedia.org

Powder X-ray Diffraction for Phase Identification and Polymorphism

While single-crystal XRD provides the ultimate structural detail, powder X-ray diffraction (PXRD) is an indispensable tool for routine phase identification. core.ac.ukresearchpublish.com Since atacamite, botallackite, paratacamite, and clinoatacamite are polymorphous, they can be difficult to distinguish by other means, but their PXRD patterns are distinct. arizona.edu

The powder pattern for a crystalline material is a fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). For atacamite, the most intense peaks in its powder pattern are observed at d-spacings of approximately 5.48, 5.03, and 2.278 Å. arizona.edu By comparing the experimental PXRD pattern of an unknown sample to reference patterns for each polymorph, one can unambiguously identify the specific phase or mixture of phases present. cambridge.orgresearchgate.net This is crucial for mineralogical studies and for quality control in the synthesis of these materials.

Hirshfeld Surface Analysis for Intermolecular Interactions

The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule inside the surface is equal to the contribution from all other molecules. scirp.org Properties such as dnorm (normalized contact distance) are mapped onto this surface. The dnorm function uses different colors to highlight intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Furthermore, 2D fingerprint plots provide a quantitative summary of the interactions. These plots represent the combination of de (distance to the nearest nucleus exterior to the surface) and di (distance to the nearest nucleus interior to the surface) for each point on the Hirshfeld surface. The resulting patterns are characteristic of specific interaction types, such as hydrogen bonds or π–π stacking, and the area under different regions of the plot corresponds to the relative contribution of each interaction to the total crystal packing. researchgate.netnih.gov In copper(II) coordination compounds, this analysis is instrumental in understanding the interplay of non-covalent forces, such as hydrogen bonds and π-stacking, which dictate the formation of supramolecular assemblies. nih.govmdpi.com

Hydrogen bonds are crucial in directing the assembly of molecules in the solid state, forming extended networks that stabilize the crystal structure. nih.govresearchgate.net In coordination complexes involving copper(II), chloride, and hydroxyl or aqua ligands, a variety of hydrogen bonding interactions are observed, particularly when organic ligands are present. These interactions, including C—H⋯Cl, C—H⋯O, and N—H⋯Cl, contribute significantly to the formation of one-, two-, or three-dimensional supramolecular architectures. mdpi.comnih.govnih.gov

C—H⋯O and N—H⋯O Interactions : In complexes containing aqua, hydroxide, or carboxylate groups, C—H⋯O and N—H⋯O hydrogen bonds play a significant role. nih.govnih.gov The oxygen atoms of these groups can act as hydrogen bond acceptors. For example, in a dinuclear copper(II) complex, C—H⋯O bonds link molecules into chains. nih.gov Similarly, the interplay of O-H···O, N-H···O, and C-H···O interactions can lead to the formation of robust three-dimensional supramolecular structures. nih.gov In certain coordination polymers, N–H groups form hydrogen bonds with the carboxylate oxygen atoms of an adjacent coordination sphere, supporting the assembly of linear columns. rsc.org

N—H⋯Cl Interactions : The interaction between N–H donor groups and chloride acceptors is a key feature in the crystal engineering of coordination compounds. nih.gov These moderate to weak hydrogen bonds can stabilize specific geometries. For example, intramolecular N–H⋯Cl hydrogen bonds have been shown to stabilize the tetrahedral geometry of a metal complex by involving the urea "arms" of a ligand and the metal-bound chloride ions. nih.gov In extended structures, these bonds can link different complex units together, contributing to the formation of intricate hydrogen-bonded networks. researchgate.net

The geometric parameters of these hydrogen bonds are critical for understanding their strength and directionality.

Table 1: Representative Hydrogen Bond Geometries in Copper(II) and Related Metal Complexes
Interaction TypeDonor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)Reference
N—H⋯ON-H (amine)O (acetate)-- nih.gov
N—H⋯ON-H (pyrazole)O (carboxylate)2.72143 rsc.org
O—H⋯OO-H (water)O (perchlorate)-- researchgate.net
C—H⋯OC-HO-- nih.gov
N—H⋯ClN-H (urea)Cl2.46 - 2.80128 - 147 nih.gov

In addition to hydrogen bonding, π–π stacking interactions are a significant non-covalent force in the crystal packing of copper(II) complexes that contain aromatic ligands. researchgate.net These interactions occur between the electron-rich π-systems of aromatic rings in adjacent molecules. The geometry of these interactions can vary, including face-to-face, offset face-to-face (or parallel-displaced), and edge-to-face arrangements. researchgate.net

The presence and nature of π–π stacking can be identified through crystallographic analysis by measuring the centroid-to-centroid distance between aromatic rings and the angle between the ring planes. researchgate.net A centroid-to-centroid distance of less than 3.8 Å is generally considered indicative of a significant π–π interaction. researchgate.net For example, in the structure of Cu(H₂O)₂(C₁₂H₈N₂)₂, intermolecular π–π stacking interactions are observed between neighboring phenanthroline rings with a face-to-face distance of 3.543 Å. researchgate.net In other copper(II) complexes with N-heterocyclic ligands, π-stacking has been observed with centroid-centroid distances around 3.8-3.9 Å. researchgate.net

Table 2: Parameters for Aromatic π–π Stacking Interactions in Copper(II) Complexes
Complex FeatureCentroid-Centroid Distance (Å)Angle Between Planes (°)Shift Distance / Displacement (Å)Reference
1,10-phenanthroline rings3.543-- researchgate.net
Pyridine (B92270) rings3.880.01.66 researchgate.net
2-chloronicotinate ligands3.86 - 3.875.41.10 - 1.28 researchgate.net
furo[3,2-c]pyridine ligands3.8812.41.38 - 1.93 researchgate.net
Axial pyridyl groups3.5 - 3.6-- researchgate.net

Spectroscopic Characterization and Electronic Structure of Copper Ii Chloride Hydroxide Entities

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in examining the electronic transitions within copper(II) complexes. The spectra are typically characterized by low-intensity d-d transition bands in the visible region and high-intensity charge transfer bands in the ultraviolet region.

The electronic spectra of copper(II) complexes, which have a d⁹ configuration, feature two primary types of electronic transitions: d-d transitions and charge transfer (CT) transitions. libretexts.org

d-d Transitions: These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital within the copper ion. csbsju.edu They are formally forbidden by the Laporte selection rule, which results in characteristically weak absorptions, with molar absorptivity (ε) values typically less than 1,000 L mol⁻¹ cm⁻¹. libretexts.orglibretexts.org For instance, in an octahedral geometry, these transitions occur between the t₂g and e_g orbitals. libretexts.org In copper(II) chloride complexes, a broad d-d absorption band has been observed centered around 627 nm. researchgate.net The position and intensity of these bands are sensitive to the coordination geometry and the nature of the ligands surrounding the Cu(II) ion.

Ligand-to-Metal Charge Transfer (LMCT) Bands: LMCT transitions involve the movement of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. libretexts.org This process can be viewed as an internal reduction of the metal center. libretexts.org These transitions are Laporte-allowed, resulting in very intense absorption bands (ε values often greater than 50,000 L mol⁻¹ cm⁻¹) that typically appear in the UV region. libretexts.orgwikipedia.org For copper(II) chloride complexes, an intense absorption band around 292 nm is attributed to a Cl(π) → Cu(dₓ²-y²) LMCT transition. researchgate.net The energy required for this transition is influenced by the oxidation state of the metal; higher oxidation states, like Cu(II), favor LMCT transitions. libretexts.org

Table 1: Representative Electronic Transitions in Copper(II) Chloride Complexes
Transition TypeTypical Wavelength (λ_max)Assignment ExampleMolar Absorptivity (ε)Reference
d-d Transition~627 nm¹B₁g → ¹A₁gWeak (< 1,000 L mol⁻¹ cm⁻¹) researchgate.net
LMCT~292 nmCl(π) → Cu(dₓ²-y²)Strong (> 10,000 L mol⁻¹ cm⁻¹) researchgate.net

Solvatochromism describes the change in the color of a solution when the solvent is changed. This phenomenon is particularly evident in the UV-Vis spectra of copper(II) chloride, where the position of the absorption bands is sensitive to the solvent's properties. nsf.govacs.org For example, solutions of copper(II) chloride dihydrate exhibit different colors and spectra in solvents like water, acetone, and isopropyl alcohol. nsf.goved.gov

This behavior arises from the interaction between the solvent molecules and the copper complex, which can alter the energy levels of the ground and excited states. acs.org Studies on related copper complexes have shown that the solvatochromic shifts in the d-d transition bands correlate with solvent parameters such as the Gutmann donor number (DN). researchgate.net A stepwise multiple linear regression analysis has demonstrated that the donor power of the solvent often plays the most significant role in the solvatochromism of these compounds. researchgate.net This indicates that the coordination of solvent molecules to the copper center is a primary factor influencing the electronic transitions.

Table 2: Solvatochromic Effects on Copper(II) Chloride Solutions
SolventObserved ColorEffect on UV-Vis SpectrumReference
WaterBlueAbsorption corresponding to [Cu(H₂O)₆]²⁺ nsf.govacs.org
AcetoneGreen/YellowShift in absorption bands due to formation of chloro-complexes nsf.govacs.org
Isopropyl AlcoholGreen/YellowSimilar spectral changes to acetone, indicating chloro-complex formation nsf.govacs.org

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups and characterizing the bonding within copper(II) chloride-hydroxide compounds by detecting the vibrational frequencies of specific bonds.

The IR spectra of copper(II) chloride-hydroxide and related compounds display characteristic absorption bands corresponding to the stretching vibrations of the bonds present.

Cu–O Stretching: The vibrations associated with the copper-oxygen bond are typically found in the far-infrared region. For dicopper chloride trihydroxide (Cu₂(OH)₃Cl), bands corresponding to Cu-O stretching are observed. researchgate.net In various copper oxides, these stretching vibrations appear in the range of 400–620 cm⁻¹. researchgate.netresearchgate.net

O–H Stretching: The presence of hydroxide (B78521) groups (OH) gives rise to strong and often broad absorption bands in the region of 3300-3600 cm⁻¹. researchgate.netresearchgate.netmsu.edu For Cu₂(OH)₃Cl, a distinct band is observed in this region. researchgate.net

Cu–Cl Stretching: The copper-chlorine stretching frequency, ν(Cu–Cl), is also found in the far-infrared region. Experimental data shows this vibration occurring in a broad range, from 222 cm⁻¹ to 368 cm⁻¹. rsc.org In one study of copper(II) chloride dihydrate, a peak characteristic of Cu-Cl was reported at 1129 cm⁻¹, though this assignment is unusually high compared to other reports. researchgate.net More commonly, for complexes with pyridine (B92270) derivatives, the ν(Cu–Cl) stretching vibrations are identified between 235 cm⁻¹ and 354 cm⁻¹. rsc.org

Table 3: Characteristic IR Stretching Frequencies for Copper(II) Chloride-Hydroxide Entities
BondVibrational ModeTypical Frequency Range (cm⁻¹)Reference
O–HStretching3300 - 3600 researchgate.netresearchgate.net
Cu–OStretching400 - 620 researchgate.netresearchgate.net
Cu–ClStretching222 - 368 rsc.orgrsc.org

Precise assignment of the observed vibrational bands is achieved by combining experimental IR and Raman spectra with theoretical calculations. rsc.orgresearchgate.net Density Functional Theory (DFT) is a common computational method used to calculate the vibrational frequencies and normal modes of a molecule. nih.gov The calculated frequencies are then compared with the experimental data. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual bond stretches, bends, and torsions to each normal mode, leading to a more definitive assignment of the spectral bands. rsc.org This combined experimental and theoretical approach is crucial for accurately interpreting the complex vibrational spectra of inorganic compounds like copper(II) chloride-hydroxide. rsc.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as Cu(II) ions, providing detailed information about the electronic structure and the local environment of the metal center. mdpi.com

The EPR spectra of Cu(II) complexes are used to determine their geometry and electronic ground state. researchgate.net For instance, the analysis of g-tensor values can distinguish between different coordination geometries. For many copper(II) complexes, an elongated octahedral or square pyramidal geometry results in a dₓ²-y² ground state. researchgate.net

Recent studies have successfully identified the distinct EPR signature of a monomeric hydroxo-Cu(II) species, [CuII(OH)]⁺, bound within a zeolite framework. This species exhibits a unique set of EPR parameters, allowing it to be distinguished from other Cu(II) species present. nih.gov The reported values provide a benchmark for identifying similar species in other systems.

Table 4: EPR Parameters for a Monomeric [CuII(OH)]⁺ Species
ParameterValueReference
g-tensor components (g_x, g_y, g_z)[2.072, 2.072, 2.290] nih.gov
⁶³'⁶⁵Cu Hyperfine Coupling (A_x, A_y, A_z) taylorandfrancis.comtaylorandfrancis.com MHz nih.gov
¹H Hyperfine Coupling (A_x, A_y, A_z)[-13.0, -4.5, +11.5] MHz nih.gov

Determination of Copper(II) Geometry and Oxidation State via g-values and Hyperfine Splitting

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly effective technique for studying species with unpaired electrons, such as copper(II) complexes. The interaction of the unpaired electron with the external magnetic field and with the magnetic moment of the copper nucleus (I = 3/2) provides detailed information about the electronic ground state and the geometry of the complex. libretexts.orglibretexts.org

The EPR spectra of Cu(II) compounds are often anisotropic, meaning the spectral parameters depend on the orientation of the molecule in the magnetic field. This anisotropy leads to different g-values along different molecular axes (gₓ, gᵧ, g₂) and corresponding hyperfine coupling constants (Aₓ, Aᵧ, A₂). libretexts.org For systems with axial symmetry (e.g., elongated octahedral or square planar), these are simplified to g∥ (parallel) and g⊥ (perpendicular).

The relationship between these parameters helps determine the d-orbital that the unpaired electron occupies.

g∥ > g⊥ > 2.0023 : This trend is characteristic of an axially elongated geometry (tetragonal or square planar) where the unpaired electron resides in the dₓ²-y² orbital. This is the most common configuration for Cu(II) complexes. cmu.eduresearchgate.net

g⊥ > g∥ ≈ 2.0023 : This "inverse" spectrum suggests a compressed axial geometry or a trigonal bipyramidal geometry, with the unpaired electron in the d₂² orbital. researchgate.net

Table 1: Representative EPR Parameters for Copper(II) Complexes

Complex Type g∥ g⊥ A∥ (MHz) Ground State Inferred Geometry
Typical Cu(II) Complex 2.26 2.06 520 dₓ²-y² Axially Elongated Octahedral

Data compiled from representative Cu(II) systems to illustrate typical values. libretexts.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique used to identify the chemical bonds and symmetry of molecules. For copper(II) chloride-hydroxide, specifically compounds like dicopper chloride trihydroxide (Cu₂(OH)₃Cl), the Raman spectrum reveals characteristic vibrational modes associated with Cu-O, Cu-Cl, and O-H bonds. researchgate.netuakron.edu

Studies on the mineral clinoatacamite, a polymorph of Cu₂(OH)₃Cl, have identified several key Raman bands. The high-frequency region is dominated by sharp peaks corresponding to the O-H stretching vibrations of the hydroxide groups. The low-frequency region contains bands assigned to the stretching and bending modes of the Cu-O and Cu-Cl polyhedra. uakron.edu The presence of peaks around 800 cm⁻¹ can further help substantiate the identification of clinoatacamite. uakron.edu

Table 2: Characteristic Raman Bands for Copper Hydroxychloride (Clinoatacamite)

Wavenumber (cm⁻¹) Assignment
~3420 O-H stretching
~3340 O-H stretching
~970 Hydroxyl deformation
~906 Hydroxyl deformation
~815 Hydroxyl deformation
~511 Cu-O stretching
~405 Cu-O stretching

Data compiled from studies on copper hydroxychloride minerals and related compounds. researchgate.netuakron.eduresearchgate.net

These distinct spectral fingerprints allow for the rapid, in-situ identification of copper chloride hydroxide corrosion products on various surfaces. uakron.eduresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Compositional and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. surfacesciencewestern.com For copper(II) chloride-hydroxide, XPS is crucial for confirming the +2 oxidation state of copper.

The Cu 2p spectrum of a Cu(II) compound is characterized by two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, and strong "shake-up" satellite peaks at higher binding energies. surfacesciencewestern.comxpsfitting.com These satellite features are a definitive indicator of the paramagnetic Cu(II) (d⁹) state and are absent in diamagnetic Cu(I) (d¹⁰) or metallic Cu(0) species. xpsfitting.com

Analysis of Cu(OH)₂ shows the Cu 2p₃/₂ peak at approximately 933.9-935.1 eV, accompanied by prominent satellite peaks. researchgate.net The O 1s spectrum typically shows a main peak around 531-532 eV, which can be attributed to the hydroxide (OH⁻) groups. researchgate.net The Cl 2p spectrum would be expected to show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) around 198-200 eV, characteristic of chloride ions.

It is important to note that Cu(II) species, including Cu(OH)₂, can be susceptible to X-ray induced reduction to Cu(I) during XPS analysis. xpsfitting.com This effect can be mitigated by cooling the sample or minimizing the X-ray exposure time. surfacesciencewestern.comxpsfitting.com

Table 3: Typical XPS Binding Energies for Copper(II) Hydroxide and Chloride Species

Core Level Compound Binding Energy (eV) Key Feature
Cu 2p₃/₂ Cu(OH)₂ ~934.0 - 935.1 Strong shake-up satellites
O 1s Cu(OH)₂ ~531.0 - 532.0 Hydroxide species
Cl 2p₃/₂ CuCl₂ ~198.5 - 200.0 Chloride species

Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment. surfacesciencewestern.comxpsfitting.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable to organic ligands)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. However, its direct application to purely inorganic, paramagnetic compounds like dichlorocopper;hydroxide is generally not feasible. The unpaired electron of the Cu(II) center causes significant broadening of NMR signals, often rendering them unobservable. marquette.eduacs.org This broadening effect is due to the efficient nuclear relaxation induced by the paramagnetic center. researchgate.net

Despite this limitation, NMR can be an invaluable tool when organic ligands are coordinated to the paramagnetic Cu(II) center. In such cases, ¹H or ¹³C NMR spectra of the ligands can be observed, although they are significantly affected by the copper ion. The key effects are:

Paramagnetic Shift (Hyperfine Shift) : The signals of nuclei close to the Cu(II) ion can be shifted far outside the normal diamagnetic chemical shift range (typically 0-10 ppm for ¹H NMR). These shifts can be upfield or downfield by tens or even hundreds of ppm. marquette.eduacs.org

Line Broadening : While observable, the resonance lines are significantly broader than in diamagnetic compounds due to rapid relaxation. The extent of broadening is related to the distance between the nucleus and the paramagnetic center (attenuated by 1/r⁶). researchgate.net

By analyzing the temperature dependence of these hyperfine shifted signals and the relaxation times (T₁), information can be obtained about the magnetic properties of the complex and the geometry of the ligand binding. marquette.edu Therefore, while NMR is not used to characterize the inorganic Cu-Cl-OH core directly, it is a critical technique for studying the structure and dynamics of organic ligands attached to it. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of Copper Ii Chloride Hydroxide Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of transition metal compounds due to its favorable balance of accuracy and computational cost. For the polymorphs of dicopper chloride trihydroxide, DFT can be employed to predict and analyze their structural, electronic, and reactive characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental application of DFT that determines the lowest energy structure of a molecule or crystal. arxiv.orgcrystalsolutions.eu This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. crystalsolutions.eu For the crystalline polymorphs of dicopper chloride trihydroxide, DFT calculations can be used to refine the experimentally determined crystal structures, such as those obtained from X-ray diffraction. researchgate.net These calculations can provide accurate bond lengths, bond angles, and lattice parameters.

While comprehensive DFT geometry optimization studies specifically for all polymorphs of Cu₂(OH)₃Cl are not extensively reported in the literature, the known crystal structures serve as the starting point for any such computational investigation. The different coordination environments of the copper atoms in each polymorph, which often exhibit Jahn-Teller distortions, can be accurately modeled using DFT. researchgate.netarizona.edu

Table 1: Crystal Systems of Dicopper Chloride Trihydroxide Polymorphs

Polymorph Crystal System
Atacamite Orthorhombic
Paratacamite Rhombohedral
Clinoatacamite Monoclinic

This table is based on established crystallographic data.

Electronic Structure Analysis (e.g., HOMO-LUMO)

The electronic structure of a compound governs its chemical reactivity, optical properties, and magnetic behavior. DFT is a powerful tool for analyzing the distribution of electrons within a material. Key aspects of this analysis include the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and stability of a molecule. wuxibiology.comresearchgate.net A smaller gap generally suggests higher reactivity. wikipedia.org

Modeling of Solvent Effects on Electronic Characteristics

The chemical behavior of dicopper chloride trihydroxide, particularly in environmental or industrial applications, is often influenced by the presence of a solvent, most commonly water. Computational modeling can simulate these solvent effects through two primary approaches: implicit and explicit solvent models. researchgate.netnih.gov

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. nih.gov Explicit solvent models involve including individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost.

While specific studies modeling the solvent effects on the electronic characteristics of dicopper chloride trihydroxide polymorphs are not widely documented, these computational techniques could be applied to understand phenomena such as dissolution, surface reactivity in aqueous slurries, and the stability of the different polymorphs in various environments. rsc.org

Ab Initio Methods for Quantum Chemical Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data beyond fundamental physical constants. memsait.it While DFT is itself an ab initio method, this category also includes more computationally intensive wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods can, in principle, achieve higher accuracy than standard DFT functionals, especially for systems where electron correlation is particularly important.

For copper(II) compounds, which are open-shell systems with significant electron correlation effects, high-level ab initio calculations could provide benchmark data for calibrating more computationally efficient DFT methods. However, due to the computational expense, the application of these methods to solid-state systems like the polymorphs of dicopper chloride trihydroxide is challenging and not commonly found in the literature.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis can provide quantitative information about:

Atomic charges: The distribution of electron density among the atoms.

Bonding interactions: The nature and strength of chemical bonds.

Charge delocalization: The extent to which electrons are shared between different parts of the molecule, which is a key factor in determining stability.

For the polymorphs of dicopper chloride trihydroxide, NBO analysis could be used to investigate the nature of the Cu-O, Cu-Cl, and O-H bonds, as well as the extent of hydrogen bonding within the crystal structures. This would offer a deeper understanding of the factors contributing to the relative stability of the different polymorphs. However, specific NBO analysis studies on these compounds are not prominent in the existing literature.

Computational Studies on Antiferromagnetic Coupling and Spin States

The polymorphs of dicopper chloride trihydroxide are known to exhibit interesting magnetic properties, particularly antiferromagnetism at low temperatures. researchgate.netresearchgate.net Antiferromagnetic materials have neighboring electron spins aligned in opposite directions, resulting in a net magnetic moment of zero. The nature of this magnetic coupling is determined by the crystal structure, specifically the distances between copper ions and the angles of the bridging hydroxide (B78521) and chloride ligands.

Computational studies, particularly using DFT, have been instrumental in understanding the magnetic properties of these materials. For atacamite, DFT calculations have been used to derive a magnetic Hamiltonian that describes the system as anisotropic sawtooth chains with weak three-dimensional connections. researchgate.net This theoretical model helps to explain the experimentally observed complex magnetic ordering and the evolution of the magnetic state in the presence of an external magnetic field. researchgate.netaps.org

Similarly, the different magnetic behaviors of atacamite and botallackite, which undergo antiferromagnetic transitions at 9.0 K and 7.2 K respectively, have been explained by examining their crystal structures and the differing Cu-O-Cu bond angles. researchgate.net Computational modeling of the spin states and exchange interactions is crucial for rationalizing these experimental observations. cecam.org These studies can quantify the strength of the magnetic coupling (the exchange coupling constant, J) between the copper(II) centers.

Table 2: Experimentally Determined Antiferromagnetic Transition Temperatures (Tₙ) for Dicopper Chloride Trihydroxide Polymorphs

Polymorph Tₙ (K)
Atacamite 9.0

This table is based on experimental magnetic susceptibility and muon spin rotation/relaxation measurements. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving Copper Ii Chloride and Hydroxide Species

Hydrolysis Mechanisms of Copper(II) Chloride to Copper(II) Hydroxide (B78521) and Dicopper Chloride Trihydroxide

The hydrolysis of aqueous copper(II) chloride (CuCl₂) is a fundamental process that leads to the formation of different copper hydroxide and hydroxychloride species, depending on the reaction conditions. In aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color. chemguide.co.uk The hydrolysis pathways are primarily governed by the pH of the solution.

Upon the addition of a base, such as sodium hydroxide (NaOH), a precipitation of copper(II) hydroxide, Cu(OH)₂, occurs. wikipedia.org This process is not a ligand exchange reaction but rather an acid-base reaction where hydroxide ions deprotonate two of the coordinated water ligands. chemguide.co.ukchemguideforcie.co.uk The resulting neutral complex, [Cu(H₂O)₄(OH)₂], is insoluble in water and precipitates out as a pale blue solid. chemguideforcie.co.uksavemyexams.com

Under conditions of partial or controlled hydrolysis, where the amount of base is limited or the pH is not sufficiently high, dicopper chloride trihydroxide (Cu₂(OH)₃Cl) is formed. wikipedia.org This compound, also known as tribasic copper chloride (TBCC), is a green solid and is a common corrosion product of copper and its alloys. wikipedia.org The formation of Cu₂(OH)₃Cl can be achieved through several synthetic routes, including the neutralization of acidic copper(II) chloride solutions with a base like caustic soda or ammonia (B1221849), or through the air oxidation of copper(I) chloride (CuCl) in a brine solution. wikipedia.orgwikiwand.com

Dicopper chloride trihydroxide is known to exist in several polymorphic forms, which are minerals with the same chemical formula but different crystal structures. wikipedia.org These include atacamite (orthorhombic), paratacamite (rhombohedral), botallackite (monoclinic), and clinoatacamite (monoclinic). rruff.infoarizona.eduresearchgate.net Atacamite and paratacamite feature distinct arrangements of copper ions in octahedral coordination environments. researchgate.net Clinoatacamite is recognized as another stable polymorph, while paratacamite's stability at ambient temperature may require the partial substitution of copper with other ions like zinc or nickel. rruff.inforesearchgate.net

Ligand Exchange and Substitution Reactions in Aqueous and Non-Aqueous Media

Ligand exchange, or substitution, is a characteristic reaction of transition metal complexes, including those of copper(II). savemyexams.com In these reactions, one or more ligands in the coordination sphere of the central metal ion are replaced by other ligands. youtube.com The simplest copper(II) ion in aqueous solution, [Cu(H₂O)₆]²⁺, readily undergoes ligand exchange reactions. chemguide.co.uk This complex exhibits the fastest water exchange rate of any transition metal aquo complex, indicating the high lability of its coordinated water molecules. youtube.com

The substitution of water ligands can be partial or complete, and the outcome often depends on the nature and concentration of the incoming ligand. savemyexams.comyoutube.com For instance, the addition of concentrated hydrochloric acid to a solution of [Cu(H₂O)₆]²⁺ results in the replacement of the six water molecules by four chloride ions, forming the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. chemguide.co.ukchemguideforcie.co.uk This reaction is accompanied by a color change from blue to green or yellow-green. chemguideforcie.co.uklibretexts.org The change in the number of ligands (coordination number) from six to four is due to the larger size of the chloride ligands compared to water molecules, which also results in a change of geometry from octahedral to tetrahedral. savemyexams.comprezi.com This substitution is reversible, and adding water to the solution will shift the equilibrium back towards the blue hexaaqua complex. chemguide.co.ukchemguideforcie.co.uk

The thermodynamics of ligand displacement reactions are governed by the relative stability of the reactant and product complexes. The stability of a complex is quantified by its stability constant (K). A larger stability constant indicates a more stable complex and a more favorable ligand exchange reaction.

When ammonia is added to a solution containing [Cu(H₂O)₆]²⁺ ions, it initially acts as a base, forming a pale blue precipitate of copper(II) hydroxide, [Cu(H₂O)₄(OH)₂]. chemguideforcie.co.uklibretexts.org In the presence of excess ammonia, this precipitate dissolves, and a ligand exchange reaction occurs where four of the water molecules are replaced by ammonia molecules to form the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.uklibretexts.org The new complex formed with ammonia is more stable than the original aqua complex. youtube.com

Bidentate ligands, such as ethylenediamine (B42938) (en), form even more stable complexes with copper(II) ions. This enhanced stability is known as the chelate effect. When a bidentate ligand like ethylenediamine replaces two monodentate ligands (like water), the total number of particles in the solution increases, leading to a significant increase in entropy. This positive entropy change makes the formation of the chelated complex thermodynamically more favorable.

LigandSteplog K
Ammonia (NH₃)log K₁4.0
log K₂3.4
log K₃2.7
log K₄2.0
Ethylenediamine (en)log K₁10.5
log K₂9.0

Data for this table is synthesized from established chemical principles of coordination chemistry.

The kinetics of ligand displacement from the [Cu(H₂O)₆]²⁺ ion are extremely fast, as evidenced by its high water exchange rate. This rapid substitution is a key feature of copper(II) coordination chemistry.

Redox Chemistry and Electron Transfer Processes Involving Copper(II) Centers

Copper is known for its rich redox chemistry, primarily involving the Cu(II) and Cu(I) oxidation states, although Cu(III) species can also be involved in certain catalytic cycles. nih.gov The tendency of a copper complex to undergo electron transfer is quantified by its redox potential. The Cu(II)/Cu(I) redox couple is highly sensitive to the coordination environment, meaning the choice of ligands and their geometry can significantly alter the redox potential over a wide range. bris.ac.uk

This "tuning" of the redox potential is crucial in both synthetic and biological systems. bris.ac.uk Several factors influence the relative stability of the Cu(II) and Cu(I) states:

Coordination Geometry: Cu(II) (a d⁹ ion) typically prefers square planar or distorted octahedral geometries, whereas Cu(I) (a d¹⁰ ion) favors a tetrahedral geometry. bris.ac.uk Therefore, ligands that impose a square planar geometry will stabilize Cu(II), while those enforcing a tetrahedral geometry will stabilize Cu(I). bris.ac.uk

Ligand Donor Atoms: Cu(II) is a harder acid than Cu(I) and thus prefers harder donor atoms like oxygen. In contrast, Cu(I) is a softer acid and prefers softer donor atoms like sulfur and nitrogen. bris.ac.uk

Ligand Electronic Properties: Ligands with π-acceptor properties can stabilize the electron-rich Cu(I) state, while ligands with strong σ-donor ability can destabilize Cu(II), promoting its reduction. acs.org

Electron transfer in copper complexes can occur through various mechanisms, including single-electron-transfer (SET) pathways and organometallic pathways involving changes in the metal's oxidation state. wisc.edu The specific mechanism is often dictated by the nature of the substrate, the ligands, and the reaction conditions. wisc.edu

The ability of copper to cycle between its +1 and +2 oxidation states is fundamental to its role in a wide range of catalytic oxidation reactions. nih.gov A common feature of these cycles is the re-oxidation of a Cu(I) species back to the active Cu(II) state, often using molecular oxygen (O₂) as the terminal oxidant. nih.gov

A prominent industrial example is the Wacker process, used for the oxidation of ethylene (B1197577) to acetaldehyde. wikipedia.orgtestbook.com In this process, palladium(II) chloride is the primary catalyst that oxidizes ethylene, but it is reduced to palladium(0) in the process. wikipedia.orgalfa-chemistry.com Copper(II) chloride acts as a co-catalyst to re-oxidize the palladium(0) back to palladium(II), allowing the catalytic cycle to continue. wikipedia.orgtestbook.com The Cu(II) is reduced to Cu(I) in this step. testbook.com Subsequently, the resulting copper(I) chloride is re-oxidized back to copper(II) chloride by molecular oxygen, completing the copper co-catalytic cycle. wikipedia.orgalfa-chemistry.com

The catalytic cycle can be summarized by the following reactions:

Pd(0) + 2 CuCl₂ → PdCl₂ + 2 CuCl wikipedia.org

2 CuCl + 2 HCl + ½ O₂ → 2 CuCl₂ + H₂O wikipedia.org

In broader organic synthesis, copper-catalyzed aerobic oxidations are common. nih.gov For example, in the aerobic oxidation of alcohols catalyzed by a copper(I)/TEMPO system, the Cu(I) catalyst is first oxidized by O₂ to a Cu(II)-hydroxide species. acs.org This Cu(II) species then participates in the oxidation of the alcohol, during which it is reduced back to Cu(I), ready to begin the cycle anew. acs.orgacs.org The facile oxidation of copper by oxygen is a key feature that enables catalytic turnover in these net oxidative processes. nih.gov

Acid-Base Equilibria and Protonation States of Hydroxide Ligands in Coordination

In aqueous solution, the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, behaves as a weak Brønsted-Lowry acid. chemguideforcie.co.ukchemguide.co.uk The positive charge of the central copper(II) ion polarizes the O-H bonds of the coordinated water molecules, making the hydrogen atoms more acidic than in free water molecules. chemguide.co.uk This allows the aqua complex to donate a proton to a water molecule in the surrounding solution, establishing an equilibrium.

[Cu(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Cu(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

The acidity of this complex is indicated by its pKa value, which for [Cu(H₂O)₆]²⁺ is approximately 7.5. tamu.edu This makes solutions of copper(II) salts moderately acidic.

When a base, such as hydroxide ions (OH⁻) or ammonia (NH₃), is added to the solution, it removes protons from the coordinated water ligands. chemguide.co.ukchemguideforcie.co.uk With the addition of two equivalents of hydroxide, two water ligands are deprotonated to form the neutral, insoluble complex [Cu(H₂O)₄(OH)₂], commonly known as copper(II) hydroxide. chemguideforcie.co.uklibretexts.org

[Cu(H₂O)₆]²⁺(aq) + 2 OH⁻(aq) → Cu(H₂O)₄(OH)₂ + 2 H₂O(l) savemyexams.com

The hydroxide ligands in this complex are in their deprotonated state. This neutral complex is considered a simple base because it reacts with acids, which reprotonate the hydroxide ligands to reform the soluble hexaaqua ion, but it does not react with bases, thus it is not amphoteric. wikiwand.comlibretexts.org The protonation state of the coordinated oxygen-containing ligands (aqua vs. hydroxo) is therefore directly dependent on the pH of the solution. Under acidic conditions, the aqua form ([Cu(H₂O)₆]²⁺) predominates, while under neutral to mildly alkaline conditions, the deprotonated hydroxo species ([Cu(H₂O)₄(OH)₂]) precipitates.

Coordination Chemistry and Complex Formation of Copper Ii with Mixed Chloride and Hydroxide Ligands

Formation of Mononuclear and Polynuclear Copper(II) Complexes

In aqueous environments, the speciation of Cu(II) is heavily dependent on factors such as pH and the concentration of chloride ions. researchgate.netchemguideforcie.co.uk The simplest species is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to dilute solutions. wikipedia.orgchemguide.co.uk The introduction of hydroxide (B78521) ions, typically by increasing the pH, leads to deprotonation of the coordinated water molecules. This process can result in the formation of neutral, insoluble complexes like copper(II) hydroxide, which is often formulated as Cu(OH)₂ but exists as a more complex hydrated structure. chemguideforcie.co.uk

When both chloride and hydroxide ions are present, a competition for coordination sites around the copper center ensues. This can lead to the formation of mononuclear complexes, but more commonly results in the assembly of polynuclear structures. nih.gov In these polynuclear complexes, multiple copper centers are linked together. For instance, dimetallic complexes and extended polynuclear chains can be formed where the copper ions are bridged by other ligands. rsc.orgresearchgate.net The compound Cu₂(OH)₃Cl itself is a polynuclear solid-state material, existing in several polymorphic forms, including the minerals atacamite, paratacamite, and botallackite. wikipedia.org The formation of these stable polynuclear frameworks is driven by the ability of both hydroxide and chloride ions to bridge between two or more copper centers.

Bridging Ligand Architectures (e.g., Chloride and Hydroxide Bridges)

A defining feature of the coordination chemistry of Cu(II) with mixed chloride and hydroxide ligands is the formation of extended networks through bridging interactions. Both hydroxide and chloride ions can function as bridging ligands (μ-OH and μ-Cl), connecting multiple Cu(II) ions to create dimers, chains, layers, or three-dimensional frameworks. nih.gov

Hydroxide and other oxygen-donor ligands, like alkoxides or phenoxides, are particularly effective at bridging two copper centers, forming a Cu₂(μ-O)₂ core. nih.govnih.gov These bridges can be found in numerous dinuclear copper(II) complexes. nih.gov Similarly, chloride ions can form single or double bridges between copper atoms (Cu-(μ-Cl)-Cu or Cu₂(μ-Cl)₂). In many structures, a combination of these bridging modes is observed. For example, polynuclear chains have been characterized that feature both di-μ-O and di-μ-Cl bridges, creating robust and complex architectures. nih.gov The specific geometry of the bridge, particularly the Cu-O-Cu angle in hydroxide- or phenoxide-bridged systems, is a critical determinant of the magnetic properties of the resulting complex. nih.gov

Magnetic Properties of Copper(II) Coordination Polymers and Frameworks

The magnetic properties of coordination polymers and frameworks containing Cu(II) ions are a subject of extensive research. The d⁹ electron configuration of Cu(II) results in a single unpaired electron, making its complexes paramagnetic. When multiple Cu(II) centers are brought into proximity within a polynuclear or polymeric structure, interactions between these unpaired electrons can occur, leading to collective magnetic phenomena. rsc.orgnih.gov

The nature of the magnetic coupling—whether it is ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel)—is dictated by the structural details of the complex. nih.govmdpi.com Key factors include the distance between the copper ions and the geometry of the bridging ligands that mediate the magnetic exchange. nih.gov For example, the paddle-wheel structure found in some copper(II) acetate (B1210297) dimers is known to facilitate strong antiferromagnetic interactions. mdpi.comresearchgate.net In contrast, some dicopper complexes exhibit very weak electronic interactions between the metal centers, resulting in simple paramagnetic behavior. rsc.org

Antiferromagnetic Interactions and Spin Coupling Phenomena

Antiferromagnetic coupling is the most common type of magnetic interaction observed in polynuclear Cu(II) complexes with hydroxide and chloride bridges. nih.govnih.gov This phenomenon arises from superexchange, an indirect coupling of electron spins through the orbitals of the bridging ligands. The effectiveness of this superexchange is highly sensitive to the geometry of the bridge.

In bis(μ-phenoxido)dicopper(II) complexes, which serve as excellent models for hydroxide-bridged systems, a clear magneto-structural correlation has been established. The strength and even the sign of the magnetic exchange coupling constant (J) are linearly related to the Cu-O-Cu bridging angle (θ). nih.gov A transition from antiferromagnetic to ferromagnetic coupling is observed as this angle changes. For one series of bis(μ-phenoxido)dicopper(II) complexes, the crossover from antiferromagnetic (negative J) to ferromagnetic (positive J) behavior occurs at a Cu-O-Cu angle of approximately 87°. nih.govacs.org Strong antiferromagnetic coupling is observed at larger angles, while smaller angles favor ferromagnetic interactions. nih.gov This relationship highlights the critical role of bridging ligand architecture in determining the magnetic ground state of the material. In complexes with mixed chloride and oxide bridges, the antiferromagnetic behavior is understood to originate from superexchange interactions occurring through both types of bridging pathways. nih.gov

Complex TypeCu-O-Cu Angle (θ)Cu···Cu Separation (Å)Magnetic Coupling Constant (J)Magnetic Behavior
Bis(μ-phenoxido)dicopper(II)98.6°2.982 Å-395 cm⁻¹Strong Antiferromagnetic
Bis(μ-phenoxido)dicopper(II)~87°N/A0 cm⁻¹Crossover Point
Bis(μ-phenoxido)dicopper(II)83.3°2.633 Å+53.2 cm⁻¹Moderate Ferromagnetic

This table is based on data from a study on a series of bis(μ-phenoxido)dicopper(II) complexes, illustrating the correlation between bridging angle and magnetic properties. nih.gov

Influence of Counterions and Solvent Environment on Complex Stability and Structure

The stability and structure of copper(II) complexes with mixed chloride and hydroxide ligands are profoundly influenced by the surrounding solvent environment and the nature of any counterions present. nih.gov In aqueous solutions, water is not merely a passive solvent but an active ligand. The formation of chloro- and hydroxo-complexes involves the displacement of coordinated water molecules. chemguideforcie.co.ukchemguide.co.uk

The concentration of chloride ions is a critical factor. Adding a source of chloride, such as concentrated hydrochloric acid, to an aqueous solution of [Cu(H₂O)₆]²⁺ can lead to a ligand exchange reaction, forming various chloroaqua species and ultimately the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which has a distinct yellow-green color. chemguideforcie.co.ukwikipedia.org This demonstrates that a high concentration of a competing ligand can completely alter the coordination sphere of the copper ion.

Furthermore, the activity of water in the solvent plays a crucial role. Studies have shown that lowering the water activity, for instance by adding a highly soluble salt like Mg(ClO₄)₂, has an effect similar to increasing the chloride concentration. nih.gov This decrease in available water molecules shifts the equilibrium toward the formation of copper-chloride complexes, as water is replaced by chloride ions in the primary coordination shell. nih.gov Therefore, a comprehensive understanding of the structure and stability of these complexes requires explicit consideration of the roles of both the solvent and the concentration of all available ligands and counterions. nih.govmdpi.com

Catalytic Applications and Materials Science Innovations for Copper Ii Chloride Hydroxide Systems

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Copper(II) chloride systems are effective in this role, often supported on materials like alumina or silica to enhance their stability and activity.

Role as Co-Catalysts in Industrial Processes (e.g., Wacker Process)

A primary industrial application of copper(II) chloride is as a co-catalyst in the Wacker process, which is one of the first examples of homogeneous catalysis applied on a large industrial scale for organopalladium chemistry. nucleos.com This process oxidizes ethylene (B1197577) to acetaldehyde using a palladium(II) chloride catalyst. wikipedia.orgwikipedia.org The copper(II) chloride-hydroxide system, primarily through the action of copper(II) chloride, plays an indispensable role in regenerating the primary palladium catalyst. wikipedia.org

During the reaction, palladium(II) is reduced to palladium(0), which would cause the reaction to stop after a single cycle. nucleos.comwikipedia.org Copper(II) chloride re-oxidizes the palladium(0) back to the active palladium(II) state, while being reduced to copper(I) chloride itself. wikipedia.org Subsequently, the copper(I) chloride is re-oxidized back to copper(II) chloride by oxygen and hydrochloric acid, allowing the catalytic cycle to continue. nucleos.comwikipedia.org The net reaction consumes only ethylene and oxygen. wikipedia.org

Catalytic Cycle in the Wacker Process

Step Reactants Products Catalyst State Change
1 Ethylene (C₂H₄), Palladium(II) chloride ([PdCl₄]²⁻), Water (H₂O) Acetaldehyde (CH₃CHO), Palladium(0) (Pd), Hydrochloric acid (HCl), Chloride ions (Cl⁻) Pd(II) → Pd(0)
2 Palladium(0) (Pd), Copper(II) chloride (CuCl₂) Palladium(II) chloride ([PdCl₄]²⁻), Copper(I) chloride (CuCl) Cu(II) → Cu(I); Pd(0) → Pd(II)

It is noteworthy that the concentration of copper(II) chloride can influence the reaction's selectivity; high concentrations may favor the formation of byproducts such as ethylene chlorohydrin. nucleos.comwikipedia.org

Catalytic Activity in Organic Transformations (e.g., Oxychlorination, Chlorination of Aromatic Hydrocarbons, Phenol Oxidation)

Copper(II) chloride-hydroxide systems are versatile catalysts in several key organic transformations.

Oxychlorination: This process is crucial for producing 1,2-dichloroethane, a precursor to vinyl chloride. wikipedia.org Copper(II) chloride, often on a support like alumina, is the most common catalyst. wikipedia.orgmdpi.com The process effectively recycles hydrogen chloride, a byproduct from the cracking of 1,2-dichloroethane, by reacting it with ethylene and oxygen. wikipedia.org The mechanism involves a redox cycle where CuCl₂ is first reduced by ethylene to CuCl, which is then oxidized by oxygen to a copper oxychloride species (Cu₂OCl₂). This intermediate then reacts with HCl to regenerate the active CuCl₂ catalyst and produce water. mdpi.com

Chlorination of Aromatic Hydrocarbons: Copper(II) chloride is an effective agent for the nuclear chlorination of reactive aromatic compounds, such as phenols and aromatic amines. rsc.org The reaction demonstrates high regioselectivity, preferentially substituting at the para-position. rsc.org For instance, phenol, m-xylenol, and o-cresol can be converted to their p-chloro derivatives in high yields. rsc.org The process can be conducted in aqueous hydrochloric acid, where the introduction of chlorine gas allows for the simultaneous chlorination of the aromatic compound and the re-oxidation of any copper(I) chloride formed, maintaining the catalyst's activity. google.com

Phenol Oxidation: Copper(II) complexes are known to catalyze the oxidation of phenols. nih.govnih.gov The mechanism can be complex, potentially involving the formation of a phenoxy radical intermediate. nih.gov In some systems, a ternary complex involving a phenoxy radical, Cu(II), and superoxide has been proposed. nih.gov The specific reaction products, which can result from either oxygenation or oxidative coupling, are highly dependent on the electronic structure of the phenol substrate. nih.gov

Application in Environmental Catalysis for Organic Pollutant Degradation

Copper-based materials, including those derived from copper(II) chloride-hydroxide, are gaining attention for their role in environmental remediation. They can act as catalysts in advanced oxidation processes (AOPs) to degrade persistent organic pollutants in water. mdpi.com For example, bimetallic catalysts like Co(OH)₂/CuO nanocomposites have demonstrated robust photocatalytic activity for the degradation of dyes such as Rhodamine B. researchgate.net The efficacy of copper in these systems is partly attributed to its ability to cycle between Cu(I) and Cu(II) oxidation states, which can act as electron traps and facilitate the generation of highly reactive radical species responsible for breaking down pollutants. mdpi.com

Design and Synthesis of Nanocomposites and Hybrid Materials

The properties of copper(II) chloride-hydroxide can be further enhanced by integrating it into advanced materials like nanocomposites and hybrid organic-inorganic structures.

Integration with Layered Double Hydroxides (LDHs) as Catalyst Supports

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays with a unique layered structure. researchgate.netrsc.org These materials are excellent catalyst supports due to their high surface area, tunable composition, and the ability to intercalate various anions. rsc.org

Copper can be incorporated into the LDH structure, creating highly dispersed catalytic centers. For instance, a copper(II) catalyst supported on a Zn-Al layered double hydroxide (B78521) has been shown to be effective in the liquid-phase oxidation of various organic compounds, including styrene and ethylbenzene. researchgate.net Similarly, Cu-Al LDHs have been synthesized and used as electrocatalysts for the electrochemical reduction of carbon dioxide. nih.gov The synthesis method, which can be controlled by factors like pH, allows for tuning the morphology and composition of the LDH, which in turn influences its catalytic performance. nih.govrsc.org

Examples of Copper-Containing LDH Catalysts

LDH Composition Synthesis Method Catalytic Application
Cu/Zn-Al LDH Co-precipitation Liquid-phase oxidation of styrene, ethylbenzene researchgate.net
Cu,Zn,Al LDH Microemulsion co-precipitation Methanol (B129727) steam reforming rsc.org

Development of Polymer-Inorganic Hybrid Materials Incorporating Copper(II) Chloride-Hydroxide Units

Organic-inorganic hybrid materials combine the properties of polymers (e.g., flexibility, processability) with those of inorganic components (e.g., catalytic activity, thermal stability). The synthesis of these materials often involves establishing coordination between metal ions, like copper(II), and functional groups on the polymer chains, such as amine or carboxylate groups. mdpi.com

Various synthetic strategies are employed to create these hybrids, including sol-gel methods and polymerization-induced self-assembly (PISA). researchgate.netrsc.org These techniques allow for the creation of nanocomposites where inorganic particles are formed in situ within a polymer matrix. preprints.org By incorporating copper(II) chloride-hydroxide units, it is possible to design hybrid materials that can serve as recoverable and reusable heterogeneous catalysts, combining the active sites of the copper compound with the structural benefits of the polymer support. mdpi.com

Electrocatalytic Properties and Hydrogen Evolution Reactions (HER)

During electrochemical operation, Cu₂(OH)₃Cl undergoes reduction, forming nanostructured copper species. The morphology and the oxidation state of the copper on the electrode surface, which are critical determinants of catalytic activity, are dynamically influenced by the applied potential. Studies have shown that the electrochemical reduction of Cu₂(OH)₃Cl proceeds through the formation of copper(I) species (Cu⁺), which can be stabilized, particularly at less negative potentials. At more negative potentials, further reduction to metallic copper (Cu⁰) occurs. The presence and ratio of these Cu⁺/Cu⁰ sites on the catalyst surface play a significant role in the electrocatalytic processes, including the HER.

While specific studies focusing solely on the HER performance of Cu₂(OH)₃Cl are limited, the broader context of copper-based electrocatalysts provides valuable insights. The HER in neutral or alkaline media on copper surfaces is known to be sluggish due to the initial water dissociation step being kinetically challenging. The efficiency of copper-based catalysts is often evaluated by key metrics such as the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope, which provides information about the reaction mechanism.

For general copper-based catalysts, the HER is a known competing reaction in CO₂ reduction. The Faradaic efficiency for hydrogen production indicates the fraction of the total charge that is consumed for the HER. In studies where Cu₂(OH)₃Cl is used as a precursor for CO₂RR, the Faradaic efficiency for H₂ is often reported as a measure of the selectivity away from the desired carbon-based products. This indirectly provides information on the HER activity of the in-situ-formed catalyst. The HER is often suppressed in the presence of CO₂, as the adsorption of CO₂ and its intermediates (like *CO) on the active sites can inhibit the adsorption of hydrogen intermediates, a key step in the HER process.

Detailed research findings specifically quantifying the HER activity of Cu₂(OH)₃Cl-derived electrodes are not extensively available in peer-reviewed literature. Consequently, a comprehensive data table on its HER performance metrics cannot be compiled at this time. Future research is needed to isolate and characterize the electrocatalytic properties of Cu₂(OH)₃Cl systems specifically for the hydrogen evolution reaction to fully understand their potential in water-splitting applications.

Environmental Chemical Transformations and Speciation of Copper Ii Chloride Hydroxide Systems

Aqueous Solution Chemistry and Hydrolysis Products in Natural Systemsarizona.edusciencemadness.org

The aqueous chemistry of copper(II) chloride is characterized by the hydration of the Cu²⁺ ion and subsequent hydrolysis and complexation reactions. In an aqueous solution, the copper(II) ion exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to dilute solutions. wikipedia.orgpatsnap.comchemguide.co.uklemoyne.edu This hydrated ion can undergo hydrolysis, a reaction in which water molecules split, leading to the formation of various hydroxo complexes and a decrease in the solution's pH. quora.com

The primary hydrolysis reaction involves the deprotonation of a coordinated water molecule:

[Cu(H₂O)₆]²⁺ + H₂O ⇌ [Cu(OH)(H₂O)₅]⁺ + H₃O⁺

Further deprotonation can occur to form species such as Cu(OH)₂. caltech.educost-nectar.euresearchgate.net The extent of hydrolysis is dependent on factors like pH and copper concentration.

When an aqueous solution of copper(II) chloride is treated with a base, such as sodium hydroxide (B78521), copper(II) hydroxide (Cu(OH)₂) precipitates. wikipedia.orgpatsnap.comyoutube.com However, partial hydrolysis under specific conditions leads to the formation of dicopper chloride trihydroxide, Cu₂(OH)₃Cl, a compound of significant environmental relevance. wikipedia.org This substance is also known as tribasic copper chloride (TBCC) or copper oxychloride. wikipedia.org

In natural systems, the hydrolysis of copper(II) chloride solutions can be influenced by the presence of other ions and minerals. For instance, the interaction of these solutions with carbonate minerals can lead to different reaction pathways. rruff.info The resulting hydrolysis products are often sparingly soluble and can precipitate, effectively controlling the mobility of copper in the environment.

The key hydrolysis products of copper(II) in aqueous systems are summarized in the table below.

Hydrolysis ProductChemical FormulaCommon NamePhysical State
Copper(II) hydroxideCu(OH)₂-Blue precipitate
Dicopper chloride trihydroxideCu₂(OH)₃ClTribasic copper chloride, Copper oxychlorideGreen crystalline solid

Speciation of Copper(II) in Chloride- and Hydroxide-Rich Environmentsarizona.edusciencemadness.org

The speciation of copper(II) in natural waters is significantly influenced by the concentrations of chloride (Cl⁻) and hydroxide (OH⁻) ions. In environments rich in these ions, a variety of copper(II) complexes can form, dictating the solubility, mobility, and bioavailability of copper.

In chloride-rich environments, such as saline groundwaters or seawater, the aqua ligands in the [Cu(H₂O)₆]²⁺ complex can be substituted by chloride ions to form a series of chloro-complexes. wikipedia.orgchemguide.co.uk The general formula for these complexes is [CuClₓ(H₂O)₆₋ₓ]²⁻ˣ. The color of the solution changes from blue to green and eventually to yellow or red as the chloride concentration increases, indicating the formation of different chloro-complexes. wikipedia.org

Studies have shown that in high chloride concentrations, the dominant copper(II) species can be CuCl₄²⁻. utexas.eduacs.orgnih.gov Other significant species include CuCl⁺ and CuCl₃⁻. rruff.inforesearchgate.netresearchgate.net The formation of these chloro-complexes can increase the total solubility of copper in saline solutions. researchgate.net

The speciation of copper(II) is also strongly dependent on pH. As the pH increases (i.e., in hydroxide-rich environments), hydrolysis reactions become more prominent, leading to the formation of hydroxo- and mixed hydroxo-chloro complexes. Computational studies suggest that various hydrated Cu(II) hydroxo complexes, such as [Cu(OH)(H₂O)ₙ₋₁]⁺ and Cu(OH)₂, can exist in solution. caltech.eduresearchgate.net

The interplay between chloride and hydroxide concentrations determines the predominant copper species. At a given pH, increasing chloride concentration will favor the formation of chloro-complexes, while at a given chloride concentration, increasing pH will favor the formation of hydroxo-complexes and ultimately the precipitation of copper(II) hydroxide or basic copper chlorides like atacamite. rruff.info

The following table summarizes the key copper(II) species in chloride- and hydroxide-rich environments.

EnvironmentKey Influencing IonDominant Copper(II) Species
Chloride-RichCl⁻[CuClₓ(H₂O)₆₋ₓ]²⁻ˣ (e.g., CuCl⁺, CuCl₃⁻, CuCl₄²⁻)
Hydroxide-RichOH⁻[Cu(OH)ₓ(H₂O)₆₋ₓ]²⁻ˣ (e.g., [Cu(OH)(H₂O)₅]⁺, Cu(OH)₂)

Mechanisms of Formation of Natural Copper(II) Chloride-Hydroxide Minerals (e.g., Atacamite)

The formation of natural copper(II) chloride-hydroxide minerals, most notably atacamite (Cu₂(OH)₃Cl), is a result of specific geochemical processes occurring in environments where copper, chloride, and water are present under oxidizing conditions. Atacamite is a secondary mineral, meaning it forms from the alteration of primary copper minerals. chemistrylearner.comwikipedia.org

One of the primary mechanisms for atacamite formation is the weathering of copper sulfide (B99878) minerals (e.g., chalcopyrite) in saline environments. arizona.educhemistrylearner.com This process is particularly prevalent in arid and hyperarid regions, such as the Atacama Desert in Chile, where saline waters are drawn towards the surface and evaporate. uchile.clingemmet.gob.peuchile.cl The oxidation of sulfide minerals releases copper ions (Cu²⁺) and creates acidic conditions. These acidic, copper-rich solutions then react with saline waters, which provide the necessary chloride ions, leading to the precipitation of atacamite. arizona.edu The presence of saline solutions is crucial for both the formation and preservation of atacamite, as it is unstable and can dissolve or transform in fresh water. ingemmet.gob.peuchile.cl

Another significant environment for atacamite formation is the modern seafloor, particularly at hydrothermal vent sites known as "black smokers". arizona.eduwikipedia.org Here, hot, acidic, metal-rich fluids from beneath the seafloor mix with cold, oxygenated seawater. The corrosion of sulfide minerals in these deposits releases cuprous chloride complexes and Cu²⁺ ions. arizona.edu When these ions come into contact with the surrounding seawater, which is rich in chloride, they precipitate as basic copper salts, including atacamite and its polymorphs. arizona.edu

The specific polymorph of Cu₂(OH)₃Cl that forms (atacamite, paratacamite, botallackite, or clinoatacamite) is dependent on the precise chemical conditions of the solution. wikipedia.org Research suggests that the nucleation and growth of atacamite are favored by the presence of the CuCl⁺ complex in the solution. rruff.infogeoscienceworld.org In contrast, very low concentrations of CuCl⁺ or the presence of higher chloro-complexes tend to favor the formation of paratacamite. rruff.info

2Cu²⁺(aq) + Cl⁻(aq) + 3H₂O(l) ⇌ Cu₂(OH)₃Cl(s) + 3H⁺(aq)

This equilibrium is highly dependent on the pH and the activities of the aqueous species.

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